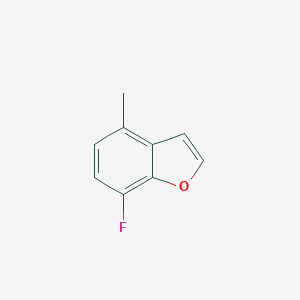
3-(4-Methylbenzoyl)propionic acid
Übersicht
Beschreibung
3-(4-Methylbenzoyl)propionic acid: is an organic compound with the molecular formula C11H12O3 . It is also known by its IUPAC name, 4-(4-methylphenyl)-4-oxobutanoic acid . This compound is commonly used as an intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs .
Wirkmechanismus
Target of Action
It is known to cause skin and eye irritation and may cause respiratory irritation . This suggests that it interacts with cells in the skin, eyes, and respiratory system.
Mode of Action
It is known to be a corrosion inhibitor , suggesting that it interacts with metal surfaces to prevent their degradation. It is believed to adsorb onto the surface of the metal, forming a protective layer .
Biochemical Pathways
As a corrosion inhibitor, its primary function is likely physical rather than biochemical .
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability.
Result of Action
The result of 3-(4-Methylbenzoyl)propionic acid’s action is the prevention of corrosion on metal surfaces . On a molecular and cellular level, it can cause irritation to the skin, eyes, and potentially the respiratory system .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor may depend on the presence of other chemicals, the pH of the environment, and the temperature . Its safety data sheet recommends storing it in a dry, cool, and well-ventilated place , suggesting that moisture, heat, and poor ventilation could negatively impact its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)propionic acid typically involves a Friedel-Crafts acylation reaction. This process introduces an acyl group into the aromatic ring using an acylating agent (such as an acyl halide or carboxylic acid anhydride) and a strong Lewis acid catalyst like aluminum chloride . The reaction conditions often include:
Toluene: as the solvent
Succinic anhydride: as the acylating agent
Anhydrous aluminum chloride: as the catalyst
Dichloromethane: as the reaction medium
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylbenzoyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
3-(4-Methylbenzoyl)propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Methoxybenzoyl)propionic acid
- 4-(4-Methylphenyl)-4-oxobutyric acid
- 3-(p-Toluoyl)propionic acid
Comparison: 3-(4-Methylbenzoyl)propionic acid is unique due to its specific structural features, such as the presence of a methyl group on the aromatic ring and a propionic acid side chain. These features influence its reactivity and applications, making it distinct from similar compounds .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEUWZITKKSXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288225 | |
| Record name | 3-(4-Methylbenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-20-9 | |
| Record name | 4-Methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenyl)-4-oxobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4619-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylbenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(4-methylbenzoyl)propionic acid interesting for corrosion inhibition?
A: this compound (also known as HL1) shows promise as a corrosion inhibitor due to its ability to form stable complexes with iron(III). Research suggests that this interaction involves the carboxylate group of HL1 binding to two iron(III) ions, along with hydrogen bonding between its 4-keto group and surface hydroxy groups. [] This binding, along with the close packing of the aromatic rings, potentially creates a hydrophobic barrier on the iron surface, inhibiting corrosion. []
Q2: How does the structure of this compound relate to its potential as a building block for other compounds?
A: The structure of this compound makes it a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. One study demonstrated its use in creating pyrazole-based derivatives, including pyrrolone, pyridazinone, and imidazole derivatives. [] This versatility stems from the presence of both a ketone and a carboxylic acid functional group, allowing for diverse chemical reactions and modifications. []
Q3: What is the mechanism of action of KE298 (2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid) in rheumatoid arthritis?
A: KE298, a derivative of this compound, has shown promising results in suppressing rheumatoid arthritis (RA) disease activity. [] Studies suggest that KE298 inhibits the proliferation of RA synovial fibroblast-like cells and reduces the production of proinflammatory cytokines and MMP-1 (a key enzyme in joint destruction) primarily by suppressing their gene transcription. [] This effect appears to be mediated through the downregulation of the AP-1 transcription factor, highlighting a potential molecular target for KE298's therapeutic effect in RA. []
Q4: What are the implications of using molecular modeling to study this compound and its derivatives?
A: Molecular modeling plays a crucial role in understanding the behavior and interactions of this compound and its derivatives. Researchers have used molecular modeling techniques to investigate the accuracy of empirical force fields in predicting the low-energy conformations of this compound, comparing the results with crystallographic data. [] Additionally, molecular dynamics simulations have been employed to explore structure-activity relationships in films of physisorbed friction modifiers derived from this molecule. [] These computational approaches provide valuable insights into the molecular mechanisms underlying the observed properties and guide the development of new derivatives with improved characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
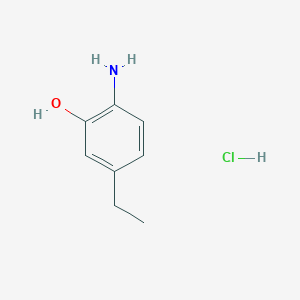
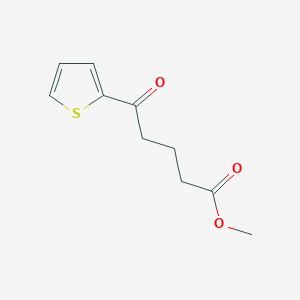
![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
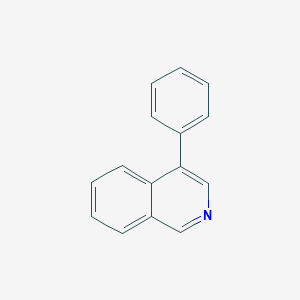
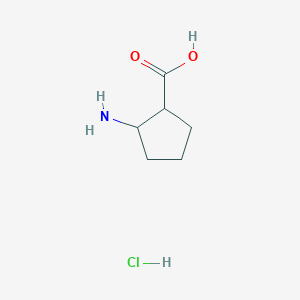
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)

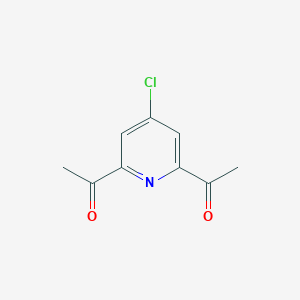


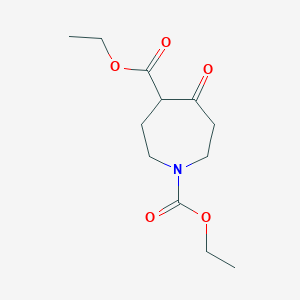
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
